N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
描述
N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazinone derivative characterized by a fused bicyclic core (pyrazole and pyrazine rings), a 4-methoxyphenyl substituent at position 2, and an N-benzyl acetamide side chain at position 3. This scaffold is notable for its structural diversity in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation.
属性
IUPAC Name |
N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-29-18-9-7-17(8-10-18)19-13-20-22(28)25(11-12-26(20)24-19)15-21(27)23-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTLWUYAACPVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS Number: 941876-17-1) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential, particularly focusing on its antioxidant and anticancer activities.
The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 941876-17-1 |
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using the DPPH radical scavenging method. This method assesses the ability of the compound to donate hydrogen atoms or electrons to neutralize free radicals.
In studies, derivatives of pyrazolo compounds have shown antioxidant activities surpassing that of ascorbic acid (vitamin C). For instance, related compounds exhibited DPPH scavenging activities approximately 1.35 to 1.4 times greater than ascorbic acid, indicating a strong potential for N-benzyl derivatives in combating oxidative stress .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. The MTT assay is commonly used to evaluate cell viability against different cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Key Findings:
- The compound showed higher cytotoxicity against glioblastoma U-87 cells compared to MDA-MB-231 cells.
- In one study, specific analogs demonstrated over 80% reduction in cell viability at certain concentrations after 72 hours of exposure .
The mechanism by which N-benzyl derivatives exert their biological effects involves interaction with specific cellular targets. The pyrazolo moiety may inhibit enzymes or receptors pivotal in cancer progression and oxidative stress pathways. The presence of methoxy and benzyl groups enhances binding affinity and specificity towards these targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Glioblastoma Cells : A derivative demonstrated significant cytotoxicity against U-87 cells, reducing viability by approximately 80% at a concentration of 100 µM.
- Triple-Negative Breast Cancer : Compounds structurally related to N-benzyl derivatives showed reduced viability in MDA-MB-231 cells by up to 46% under specific conditions .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazinone vs. Pyrazolo[1,5-a]pyrimidinone
- F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide): Pyrimidinone core replaces pyrazinone, altering electron distribution. Fluorophenyl and dimethyl groups enhance metabolic stability and blood-brain barrier penetration, making it suitable for neuroimaging .
- MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one):
Pyrazolo[1,5-a]pyrazinone vs. Quinazolin-4-one
- Compound 11m (Quinazolin-4-one derivative): Quinazolinone core provides a larger planar surface for π-π stacking. Exhibits anticancer activity (IC₅₀ = 1.2–3.8 μM in MCF-7 cells), suggesting core-dependent biological targeting .
Substituent Modifications on the Acetamide Side Chain
Aromatic Ring Substituent Variations
Key Structural Insights and Trends
- Lipophilicity : N-Alkyl substituents (e.g., diethyl in G419-0306) reduce polarity, enhancing membrane permeability but risking CYP450-mediated metabolism.
- Electronic Effects : Methoxy and ethoxy groups modulate electron density, affecting receptor binding kinetics.
- Core Flexibility: Pyrazinone cores favor planar interactions, while pyrimidinones offer steric versatility for target engagement.
常见问题
Basic: What are the key synthetic strategies for N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Step 3: Acetamide functionalization using chloroacetyl chloride or carbodiimide-mediated coupling .
Optimization: Microwave-assisted synthesis or flow chemistry can enhance reaction efficiency . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: How is the structural integrity of this compound validated?
- Spectroscopy:
- NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine ring protons at δ 7.5–8.2 ppm) .
- IR: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
- X-ray crystallography: Resolve 3D conformation (e.g., using SHELX software ).
- Mass spectrometry: Verify molecular weight (e.g., [M+H]+ ≈ 450–460 m/z) .
Basic: What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antiproliferative activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential: Measure COX-2 inhibition via ELISA .
Advanced: How can researchers resolve low yields in the final coupling step?
- Catalyst screening: Test HATU vs. EDCI/HOBt for amide bond formation; HATU often improves efficiency .
- Solvent optimization: Replace DMF with THF or dichloromethane to reduce side reactions .
- Temperature control: Maintain 0–5°C during acyl chloride addition to prevent decomposition .
Advanced: How to address contradictory bioactivity data across structural analogs?
- SAR Analysis: Compare substituent effects using a table:
| Substituent (R) | Bioactivity (IC₅₀, μM) | Target | Source |
|---|---|---|---|
| 4-Methoxyphenyl (target) | 2.1 ± 0.3 | EGFR | |
| 3,4-Dimethoxyphenyl | 0.8 ± 0.2 | VEGFR | |
| 4-Chlorophenyl | >10 | Inactive |
- Computational docking: Map binding interactions (e.g., methoxy groups forming H-bonds with kinase active sites) .
Advanced: What computational tools predict metabolic stability?
- In silico models: Use SwissADME or admetSAR to estimate hepatic clearance .
- In vitro assays: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS .
- Key parameters: Lipophilicity (logP < 3) and polar surface area (<140 Ų) improve stability .
Advanced: How to design derivatives for improved selectivity?
- Targeted modifications:
- Replace benzyl with pyridylmethyl to enhance water solubility .
- Introduce electron-withdrawing groups (e.g., nitro) to modulate kinase binding .
- Proteomic profiling: Use affinity chromatography to identify off-target interactions .
Advanced: What strategies mitigate toxicity in preclinical studies?
- Cytotoxicity screening: Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) .
- Metabolite identification: Use HR-MS to detect reactive intermediates (e.g., quinone imines) .
- Formulation: Encapsulate in liposomes to reduce systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
